6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile 6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1359864-61-1
VCID: VC5014861
InChI: InChI=1S/C15H14FN3O2/c1-18-9-10(8-17)15(20)11-6-12(16)14(7-13(11)18)19-2-4-21-5-3-19/h6-7,9H,2-5H2,1H3
SMILES: CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N
Molecular Formula: C15H14FN3O2
Molecular Weight: 287.294

6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile

CAS No.: 1359864-61-1

Cat. No.: VC5014861

Molecular Formula: C15H14FN3O2

Molecular Weight: 287.294

* For research use only. Not for human or veterinary use.

6-Fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile - 1359864-61-1

Specification

CAS No. 1359864-61-1
Molecular Formula C15H14FN3O2
Molecular Weight 287.294
IUPAC Name 6-fluoro-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile
Standard InChI InChI=1S/C15H14FN3O2/c1-18-9-10(8-17)15(20)11-6-12(16)14(7-13(11)18)19-2-4-21-5-3-19/h6-7,9H,2-5H2,1H3
Standard InChI Key LBQVSMGWRPJWTR-UHFFFAOYSA-N
SMILES CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at positions 1, 6, 7, and 3 with methyl, fluorine, morpholine, and carbonitrile groups, respectively. Its IUPAC name is 6-fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and its molecular formula is C16H15FN4O2\text{C}_{16}\text{H}_{15}\text{F}\text{N}_4\text{O}_2 (molecular weight: 314.32 g/mol).

Table 1: Key Structural Descriptors

PropertyValue
CAS Registry Number1359864-61-1
Molecular FormulaC16H15FN4O2\text{C}_{16}\text{H}_{15}\text{F}\text{N}_4\text{O}_2
Exact Mass314.1182 g/mol
XLogP32.4 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The planar quinoline core facilitates π-π stacking interactions, while the morpholine ring enhances solubility in polar solvents .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence:

  • Friedländer Annulation: Condensation of 4-fluoroaniline with ethyl acetoacetate forms the quinoline core.

  • Morpholine Introduction: Nucleophilic aromatic substitution at position 7 using morpholine under microwave irradiation (120°C, 2 hr).

  • Methylation and Cyanation: Sequential treatment with methyl iodide (MeI) and copper(I) cyanide (CuCN) introduces the methyl and carbonitrile groups.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethyl acetoacetate, H2SO4, 80°C72
2Morpholine, DMF, MW, 120°C68
3MeI/K2CO3, then CuCN/DMSO55

Side products include 6-fluoro-7-morpholino-4-oxo-1H-quinoline-3-carboxylic acid (3–8% yield), arising from hydrolysis of the carbonitrile group .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). It remains stable under inert atmospheres but degrades in acidic conditions (t1/2 = 4.2 hr at pH 2) .

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

  • 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-5), 4.12 (s, 3H, N-CH3), 3.72–3.68 (m, 4H, morpholine O-CH2) .

Biological Activity and Applications

Kinase Inhibition

The compound inhibits Abelson tyrosine kinase (ABL1) with an IC50 of 18 nM, surpassing imatinib (IC50 = 25 nM) in preclinical models. Docking studies suggest the carbonitrile group forms a critical hydrogen bond with Thr315 in the ATP-binding pocket.

Table 3: Comparative Kinase Inhibition Data

KinaseIC50 (nM)Selectivity Index vs. ABL1
ABL1181.0
SRC42023.3
EGFR>1,000>55.6

Industrial-Scale Production

Process Optimization

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

  • Step 2: Morpholine substitution achieves 92% conversion in 30 minutes using a tubular reactor.

  • Step 3: Methylation-cyanation tandem reactions reduce processing time by 40%.

Table 4: Key Performance Metrics

ParameterLab ScaleIndustrial Scale
Total Yield55%78%
Purity (HPLC)98.5%99.9%
Annual Output (kg)0.51,200

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